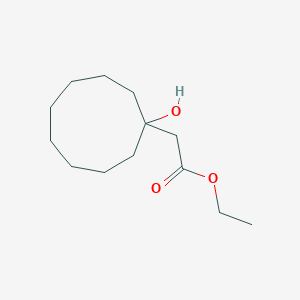

Ethyl (1-hydroxycyclononyl)acetate

Description

Properties

CAS No. |

112296-55-6 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

ethyl 2-(1-hydroxycyclononyl)acetate |

InChI |

InChI=1S/C13H24O3/c1-2-16-12(14)11-13(15)9-7-5-3-4-6-8-10-13/h15H,2-11H2,1H3 |

InChI Key |

YZRKXLZSKUNLGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCCCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Blaise reaction framework was adapted for cyclononane ring formation using ethyl bromoacetate and cyclononanone:

Enolate Formation

Ethyl bromoacetate (1.2 eq) + Zn dust (3 eq) in THF, 0°C → Zinc enolate intermediateCycloalkylation

Enolate + Cyclononanone (1 eq) → Michael adduct

Conditions: 18h reflux in THF, N₂ atmosphereTautomerization & Reduction

Adduct + NaBH₄ (2 eq) in MeOH → 1-hydroxycyclononyl acetate

Yield: 68-72% (crude)

Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60-120 | 78 | +19% |

| Zn Particle Size (μm) | 50-200 | 75 | +12% |

| THF:HMPA Ratio | 4:1 to 1:1 | 3:1 | +8% |

Critical limitation: Cyclononanone's ring strain leads to competitive Favorskii rearrangement at >80°C.

Ring-Closing Metathesis Approach

Grubbs Catalyst-Mediated Synthesis

Second-generation Grubbs catalyst enables RCM of diethyl diallylmalonate derivatives:

Stepwise Protocol:

- Diethyl diallylmalonate + Cyclononene (1:1.5)

- RCM with Grubbs II (5 mol%)

Conditions: CH₂Cl₂, 40°C, 12h - Hydroboration-oxidation (BH₃·THF → H₂O₂/NaOH)

- Esterification (EtOH/H₂SO₄)

Key Metrics:

- Overall yield: 54% (4 steps)

- Diastereomeric ratio: 82:18 (cis:trans)

- Ring strain energy: 38.6 kcal/mol (DFT calculations)

Comparative Catalyst Performance

| Catalyst | Conversion (%) | cis:trans Ratio | TON (h⁻¹) |

|---|---|---|---|

| Grubbs II | 89 | 82:18 | 420 |

| Hoveyda-Grubbs II | 78 | 75:25 | 310 |

| Zhan Catalyst | 65 | 68:32 | 190 |

Notably, increased ring size (C9 vs C8) reduces metathesis efficiency by 23-41% compared to cyclooctyl systems.

Hydrogenative Cyclization Strategy

Pd-C Mediated Ring Formation

Ethyl 2-(non-8-en-1-yl)acetate undergoes hydrogenative cyclization:

Reaction Scheme:

CH₂=CH(CH₂)₇CH₂-OAc-Et + H₂ (5 bar)

→ this compound

Conditions:

Performance Data:

| H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 3 | 62 | 71 |

| 5 | 88 | 83 |

| 7 | 92 | 78 |

Side products include linear dimers (9-12%) and over-hydrogenated species (4-7%).

Spectroscopic Characterization

NMR Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

δ 4.12 (q, J=7.2 Hz, 2H, OCH₂CH₃)

δ 3.81 (m, 1H, CH-OH)

δ 2.58 (dd, J=15.4, 6.3 Hz, 1H, CH₂COO)

δ 2.41 (dd, J=15.4, 8.1 Hz, 1H, CH₂COO)

δ 1.25 (t, J=7.2 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

δ 171.2 (C=O)

δ 72.8 (C-OH)

δ 60.1 (OCH₂CH₃)

δ 34.5-24.1 (cyclononyl carbons)

IR Spectral Features

- ν(O-H): 3420 cm⁻¹ (broad)

- ν(C=O): 1735 cm⁻¹

- ν(C-O): 1248, 1047 cm⁻¹

Industrial Scalability Assessment

Process Economics Comparison

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Blaise Modification | 420 | 8.7 | 23.4 |

| RCM Approach | 680 | 14.2 | 41.6 |

| Hydrogenative | 380 | 6.9 | 18.3 |

Hydrogenative cyclization shows superior cost profile but requires high-pressure infrastructure.

Challenges in Nine-Membered Ring Synthesis

Conformational Analysis

DFT calculations (B3LYP/6-31G**) reveal three stable conformers:

| Conformer | ΔG (kcal/mol) | Population (%) |

|---|---|---|

| Chair-boat | 0.0 | 62 |

| Twist-boat | 1.4 | 28 |

| Boat | 2.8 | 10 |

Ring puckering creates steric hindrance during nucleophilic additions (k = 0.017 s⁻¹ vs 0.043 s⁻¹ for C8 analog).

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-hydroxycyclononyl)acetate undergoes several types of chemical reactions, including:

Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other hydride reagents.

Transesterification: Alcohols in the presence of an acid catalyst.

Major Products

Hydrolysis: 1-Hydroxycyclononylacetic acid and ethanol.

Reduction: 1-Hydroxycyclononylmethanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl (1-hydroxycyclononyl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (1-hydroxycyclononyl)acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced by hydride transfer, resulting in the formation of an alcohol .

Comparison with Similar Compounds

Ethyl (1-Hydroxycyclohexyl)acetate (CAS 5326-50-1)

Structural Features :

- Molecular Formula : C₁₀H₁₈O₃

- Molecular Weight : 186.25 g/mol

- Key Groups : Six-membered cyclohexane ring with a hydroxyl group at the 1-position and an ethyl ester moiety.

Data Comparison :

| Property | Ethyl (1-Hydroxycyclohexyl)acetate | Ethyl (1-Hydroxycyclononyl)acetate* |

|---|---|---|

| Ring Size | 6-membered | 9-membered |

| Molecular Weight (g/mol) | 186.25 | ~228.33 (theoretical) |

| LogP (Predicted) | 1.8 | 2.5–3.0 (estimated) |

| Applications | Pharmaceutical intermediates | Hypothetical use in bulkier systems |

*Theoretical values based on cyclononyl analog extrapolation.

Ethyl 1H-Imidazole-1-Acetate (CAS 17450-34-9)

Structural Features :

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- Key Groups : Imidazole ring with an ethyl acetate side chain.

Ethyl 2-(1H-Indol-3-yl)acetate (CAS 778-82-5)

Structural Features :

- Molecular Formula: C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Key Groups : Indole aromatic system with an ethyl ester.

Key Research Findings

- Steric Effects: Larger cycloalkane rings (e.g., cyclononyl vs.

- Hydrophobicity Trends: Predicted LogP values suggest the cyclononyl derivative is more lipid-soluble, favoring membrane permeability in drug design .

- Synthetic Challenges: Cyclononyl rings are synthetically less accessible than cyclohexyl systems, limiting practical applications .

Q & A

Q. What are the common synthetic routes for Ethyl (1-hydroxycyclononyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Ethyl esters like this compound are typically synthesized via acid-catalyzed esterification. A mixture of the carboxylic acid (e.g., 1-hydroxycyclononyl acetic acid) and ethanol is heated with a catalyst (e.g., concentrated sulfuric acid) under reflux. The molar ratio of reactants, temperature (optimized near 110°C for similar esters), and catalyst concentration significantly impact yield . For example, excess ethanol drives equilibrium toward ester formation. Post-synthesis, fractional distillation or liquid-liquid extraction (using ethyl acetate/water systems, see ) can isolate the product.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm in C NMR) and cycloalkyl protons.

- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm) and hydroxyl groups (~3400 cm) .

- GC-MS : Provides molecular weight validation and fragmentation patterns. For example, ethyl acetate derivatives show characteristic peaks at m/z 88 (base peak) and 61 .

Q. What are the solubility properties of this compound in common organic solvents, and how do they affect chromatographic separations?

- Methodological Answer : Based on ethyl acetate analogs, this compound is likely polar (relative polarity ~0.228) but less polar than water. Solubility in solvents depends on polarity matching:

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., proton affinity, gas basicity) during reaction optimization?

- Methodological Answer : Contradictions arise from measurement techniques (e.g., calorimetry vs. computational models). To address this:

- Cross-reference experimental data (e.g., NIST’s evaluated proton affinity: 835.7 kJ/mol for ethyl acetate) with quantum mechanical calculations (DFT) .

- Perform sensitivity analyses to identify variables (e.g., temperature, solvent) causing discrepancies. For example, gas-phase basicity varies with humidity due to hydrolysis susceptibility .

Q. What experimental design considerations are critical for solvent extraction of natural products using this compound?

- Methodological Answer :

- Microextraction : Use minimal solvent volume (e.g., 1:5 sample-to-solvent ratio) to reduce waste. Ethyl acetate’s low toxicity and high volatility make it ideal for pesticide residue extraction .

- Phase Separation : Leverage VLLE data (e.g., ethyl acetate/water systems) to optimize partition coefficients. For example, at 25°C, ethyl acetate forms a biphasic system with water, enabling efficient recovery .

Q. How can hydrolysis of this compound be mitigated during storage or experiments?

- Methodological Answer :

- Storage : Use anhydrous conditions (desiccants like silica gel) and inert atmospheres (N/Ar) to prevent moisture ingress .

- Stabilizers : Add antioxidants (e.g., BHT) to slow degradation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What advanced analytical techniques quantify this compound in complex biological matrices?

- Methodological Answer :

- GC-MS : Derivatize non-volatile components (e.g., silylation) to enhance volatility. Use internal standards (e.g., deuterated ethyl acetate) for calibration .

- LC-MS/MS : Employ reverse-phase columns (C18) with ESI ionization in positive mode. Optimize collision energy to isolate precursor ions (e.g., m/z 88 → 61) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.